Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate
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Overview
Description
N-Fmoc-L-threonine Allyl Ester is a derivative of threonine, an amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl ester group. It is commonly used in peptide synthesis and proteomics research due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves the protection of the amino group of L-threonine with the Fmoc group, followed by esterification with allyl alcohol. The reaction conditions often include the use of base catalysts and solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for N-Fmoc-L-threonine Allyl Ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-threonine Allyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, and the allyl ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group, while palladium catalysts can facilitate allyl ester substitution.
Major Products
The major products formed from these reactions include deprotected threonine derivatives, alcohols, and substituted esters .
Scientific Research Applications
N-Fmoc-L-threonine Allyl Ester is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It aids in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of therapeutic peptides and drugs.
Industry: It is employed in the production of high-purity peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of N-Fmoc-L-threonine Allyl Ester involves the protection of the amino group of threonine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is base-labile and can be removed under mild conditions, allowing for the sequential addition of amino acids. The allyl ester group provides additional protection and can be selectively removed using palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine Allyl Ester: Similar in structure but with a hydroxyl group instead of a methyl group.
N-Fmoc-L-tyrosine Allyl Ester: Contains a phenolic hydroxyl group.
N-Fmoc-L-glutamic Acid Allyl Ester: Has an additional carboxyl group
Uniqueness
N-Fmoc-L-threonine Allyl Ester is unique due to its specific combination of the Fmoc protecting group and the allyl ester, which provides dual protection and selective deprotection capabilities. This makes it particularly useful in complex peptide synthesis and other applications requiring precise control over reaction conditions .
Properties
IUPAC Name |
prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCMMPBFKKXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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